2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by the presence of chlorine atoms at positions 2, 3, 7, and 8, and an ethyl group at position 10 on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine typically involves the chlorination of 10-ethyl-10H-phenothiazine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-chlorination or decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Scientific Research Applications
2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential antipsychotic and antihistaminic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. It also interacts with enzymes, inhibiting their activity and affecting metabolic pathways. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenothiazine: A chlorinated derivative with similar chemical properties but different substitution patterns.
10-Phenylphenothiazine: A phenyl-substituted derivative with distinct pharmacological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A structurally related compound known for its toxicological effects.
Uniqueness
2,3,7,8-Tetrachloro-10-ethyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and an ethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
193897-91-5 |
---|---|
Molecular Formula |
C14H9Cl4NS |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
2,3,7,8-tetrachloro-10-ethylphenothiazine |
InChI |
InChI=1S/C14H9Cl4NS/c1-2-19-11-3-7(15)9(17)5-13(11)20-14-6-10(18)8(16)4-12(14)19/h3-6H,2H2,1H3 |
InChI Key |
NJERQXGLIZGNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.